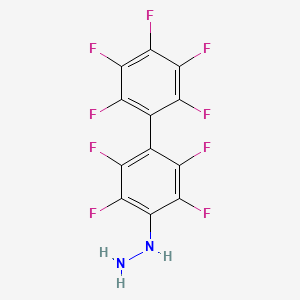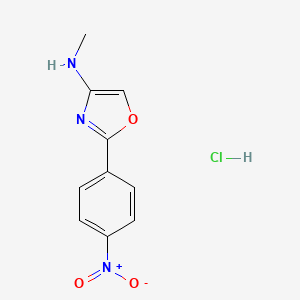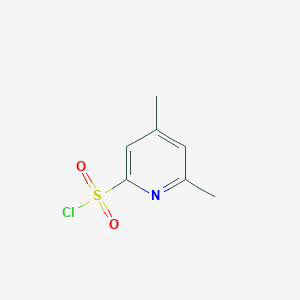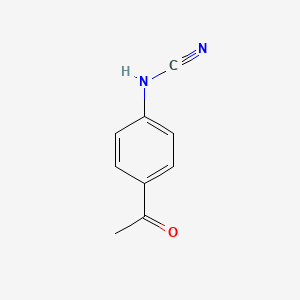
(4-Acetylphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylphenyl)cyanamide typically involves the electrophilic cyanation of amines using cyanogen bromide or other cyanating agents. One common method includes the reaction of 4-acetylphenylamine with cyanogen bromide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. The use of less toxic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), is also explored to minimize hazards associated with cyanogen bromide .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Acetylphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 4-acetylbenzonitrile.
Reduction: Formation of 4-acetylphenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Acetylphenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Acetylphenyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to inhibition or modulation of their activity. The cyanamide group is particularly reactive, allowing for the formation of stable complexes with metal ions or other electrophilic species .
Comparaison Avec Des Composés Similaires
Cyanamide: A simpler analogue with a similar cyanamide group but lacking the acetyl group.
4-Acetylbenzonitrile: Similar structure but with a nitrile group instead of a cyanamide group.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A cyanating agent used in similar synthetic applications.
Uniqueness: (4-Acetylphenyl)cyanamide is unique due to the presence of both an acetyl and a cyanamide group, which confer distinct reactivity and potential for diverse applications. Its dual functional groups allow for versatile chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
75106-15-9 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(4-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-9(5-3-8)11-6-10/h2-5,11H,1H3 |
Clé InChI |
FJRPAKIMYVZUNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





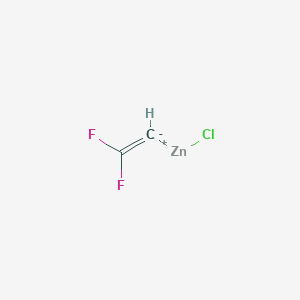

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
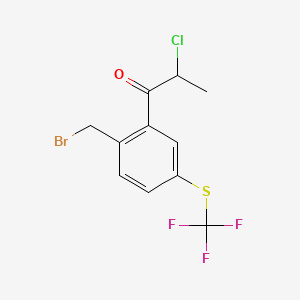
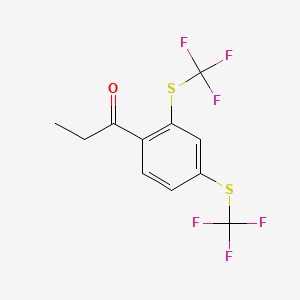
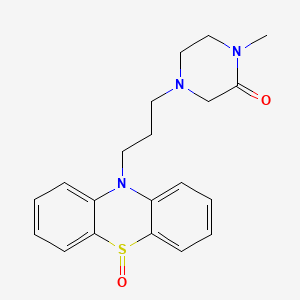
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)

